5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15736776
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13N3O2 |
---|---|
Molecular Weight | 183.21 g/mol |
IUPAC Name | 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C8H13N3O2/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3 |
Standard InChI Key | PCNWJBJYXQUGJW-UHFFFAOYSA-N |
Canonical SMILES | COCCC1=NOC(=N1)C2CNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position bears a 2-methoxyethyl group (-CH2CH2OCH3), while the 5-position is occupied by an azetidin-3-yl moiety, a four-membered saturated nitrogen heterocycle. This configuration combines electron-donating (methoxy) and sterically constrained (azetidine) groups, which may influence electronic distribution and receptor binding .
Key Structural Attributes:
-
1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
-
Azetidine group: A strained four-membered ring that enhances rigidity and may improve target selectivity .
-
Methoxyethyl chain: A flexible substituent that modulates solubility and pharmacokinetic properties .
Synthetic Methodologies
General Routes for 1,2,4-Oxadiazole Synthesis
While no published protocols explicitly describe the synthesis of 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, established methods for analogous compounds provide a framework for its preparation :
-
Cyclization of Amidoximes:
-
Reacting amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) under basic conditions.
-
Example:
-
For the target compound, this would require:
-
Amidoxime precursor: 3-Azetidinylcarbamimidoyl chloride.
-
Carboxylic acid derivative: 2-Methoxyethyl acetic acid activated via EDC/DCC.
-
-
-
1,3-Dipolar Cycloaddition:
Challenges in Synthesis
-
Azetidine Stability: The azetidine ring’s strain increases susceptibility to ring-opening under acidic/basic conditions, necessitating mild reaction protocols .
-
Regioselectivity: Ensuring proper orientation during cyclization requires careful optimization of temperature and catalysts .
Physicochemical Properties
Predicted Characteristics
Using computational tools (e.g., PubChem, ChemAxon), key properties can be estimated:
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₈H₁₂N₄O₂ | Compositional analysis |
Molecular Weight | 212.22 g/mol | Mass spectrometry |
LogP (Partition Coefficient) | 1.2 ± 0.3 | XLogP3-AA |
Water Solubility | ~15 mg/mL (25°C) | ESOL |
pKa | 3.8 (oxadiazole NH), 9.1 (azetidine N) | MarvinSketch |
Spectroscopic Data
Biological Activity and Applications
Anticancer Activity
-
Analog: 3-Aryl-5-alkyl-1,2,4-oxadiazoles inhibit histone deacetylase Sirt2 (IC₅₀ = 0.11–0.76 μM) .
-
Mechanism: Apoptosis induction via caspase-3/7 activation and cell cycle arrest at G1 phase .
Antimicrobial Properties
-
Analog: 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine derivatives show anti-Salmonella typhi activity (MIC = 8–32 μg/mL) .
Structure-Activity Relationships (SAR)
-
Azetidine Substitution: Enhances target selectivity due to steric constraints .
-
Methoxyethyl Chain: Improves solubility without compromising membrane permeability .
Comparative Analysis with Analogous Compounds
Future Directions
-
Synthetic Optimization: Develop mild cyclization conditions to preserve azetidine integrity.
-
Biological Screening: Prioritize assays against Sirt2, cancer cell lines, and bacterial pathogens.
-
Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume